molecular formula C6H6OS2 B582658 Ethanone, 1-(2-mercapto-3-thienyl)- (9CI) CAS No. 154127-48-7

Ethanone, 1-(2-mercapto-3-thienyl)- (9CI)

Cat. No.: B582658
CAS No.: 154127-48-7
M. Wt: 158.2 g/mol
InChI Key: IQDNFOZYFXAMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(2-mercapto-3-thienyl)- (9CI): is an organic compound with the molecular formula C6H6OS2 and a molecular weight of 158.24 g/mol It is characterized by the presence of a thienyl group substituted with a mercapto group at the second position and an ethanone group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2-mercapto-3-thienyl)- typically involves the reaction of 2-mercapto-3-thiophenecarboxylic acid with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ethanone group. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of Ethanone, 1-(2-mercapto-3-thienyl)- can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethanone, 1-(2-mercapto-3-thienyl)- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form thiols and thioethers. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Ethanone, 1-(2-mercapto-3-thienyl)- can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Halides, amines, and polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Halogenated or aminated derivatives of the original compound.

Scientific Research Applications

Ethanone, 1-(2-mercapto-3-thienyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

    Biology: The compound’s ability to undergo various chemical reactions makes it useful in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Ethanone, 1-(2-mercapto-3-thienyl)- is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Ethanone, 1-(2-mercapto-3-thienyl)- exerts its effects involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. The thienyl group can participate in π-π interactions with aromatic residues in proteins, further influencing their function. These interactions can result in changes in cellular processes, such as gene expression, protein synthesis, and metabolic regulation.

Comparison with Similar Compounds

    Ethanone, 1-(2-thienyl)-: This compound has a similar structure but lacks the mercapto group.

    Ethanone, 1-(3-thienyl)-: This compound has the thienyl group substituted at the third position.

Uniqueness: Ethanone, 1-(2-mercapto-3-thienyl)- is unique due to the presence of both the mercapto and thienyl groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

154127-48-7

Molecular Formula

C6H6OS2

Molecular Weight

158.2 g/mol

IUPAC Name

1-(2-sulfanylthiophen-3-yl)ethanone

InChI

InChI=1S/C6H6OS2/c1-4(7)5-2-3-9-6(5)8/h2-3,8H,1H3

InChI Key

IQDNFOZYFXAMDU-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(SC=C1)S

Canonical SMILES

CC(=O)C1=C(SC=C1)S

Synonyms

Ethanone, 1-(2-mercapto-3-thienyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.